molecular formula C13H19NO6 B14044231 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-

Cat. No.: B14044231
M. Wt: 285.29 g/mol
InChI Key: JPWFFBGTARTZJZ-SDBXPKJASA-N
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Description

1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- typically involves multiple stepsCommon reagents used in these reactions include tert-butyl esters and various protecting groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of carbonyl groups can produce alcohols .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed bioactivity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-(hydroxymethyl)-2,6-dioxo-, 1,1-dimethylethyl ester, (5S,8S)- stands out due to its unique spirocyclic structure and the presence of multiple functional groups.

Properties

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

tert-butyl (5S,8S)-8-(hydroxymethyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C13H19NO6/c1-12(2,3)20-11(18)14-8(7-15)6-13(10(14)17)5-4-9(16)19-13/h8,15H,4-7H2,1-3H3/t8-,13-/m0/s1

InChI Key

JPWFFBGTARTZJZ-SDBXPKJASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@]2(C1=O)CCC(=O)O2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2(C1=O)CCC(=O)O2)CO

Origin of Product

United States

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